

analytical standards for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

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Compound of Interest

Compound Name:

2,6,16-Kauranetriol 2-O-beta-Dallopyranoside

Cat. No.:

B1151891

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Analytical Standards for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside belonging to the kaurane class of natural products. It has been identified and isolated from the fern Pteris cretica. While specific biological activities of this compound are not extensively documented in publicly available literature, related kaurane diterpenoids have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. This document provides essential analytical data and protocols to support the research and development of this compound.

The precise chemical name for this compound, based on its isolation and characterization, is 2β , 6β , 16α -trihydroxy-ent-kaurane 2-O- β -D-allopyranoside.

Physicochemical Properties and Specifications

As a reference standard, **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** should meet the following specifications. Data is compiled from commercially available reference standards and chemical databases.



Parameter	Specification	
CAS Number	195735-16-1	
Molecular Formula	C26H44O8	
Molecular Weight	484.63 g/mol	
Appearance	White to off-white solid	
Purity (by HPLC)	≥98%	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	
Storage	Short-term (weeks) at 2-8°C. Long-term (months to years) at -20°C.	

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**. The following data is based on the structural elucidation of 2β , 6β , 16α -trihydroxy-ent-kaurane 2-O- β -D-allopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A predicted 1H NMR spectrum (900 MHz, H_2O) is available and serves as a preliminary reference. For definitive structural confirmation, comparison with experimentally derived 1D and 2D NMR data is essential. Key expected proton and carbon signals are characteristic of the ent-kaurane skeleton and the β -D-allopyranoside moiety.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and elemental composition.

Technique	Ionization Mode	Observed m/z
High-Resolution Electrospray Ionization (HR-ESI-MS)	Positive	[M+H]+, [M+Na]+



Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**, adapted from methods for similar diterpenoid glycosides.

Workflow for HPLC Purity Assessment



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Caption: Workflow for HPLC analysis of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water is recommended.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient: A starting concentration of 20-30% B, increasing to 80-90% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μL.
- Column Temperature: 25-30°C.



Procedure:

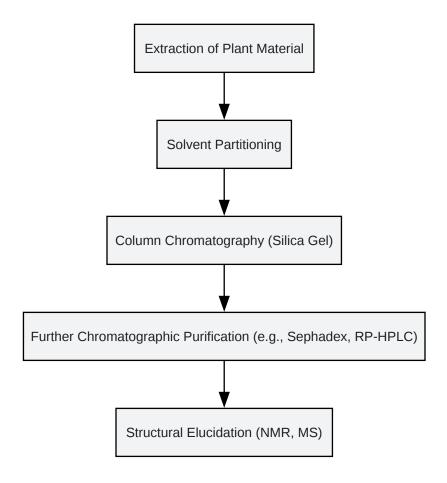
- Standard Solution Preparation: Accurately weigh and dissolve the 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside reference standard in methanol or another suitable solvent to a final concentration of approximately 1 mg/mL.
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject the standard solution onto the column.
- Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of the main peak and any impurities.
- Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Isolation from Pteris cretica

The following is a general protocol for the isolation of kaurane diterpenoid glycosides from Pteris species, based on published methodologies.

Workflow for Isolation and Purification





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Caption: General workflow for the isolation of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**.

Procedure:

- Extraction: Air-dried and powdered aerial parts of Pteris cretica are extracted with a polar solvent such as methanol or ethanol at room temperature.
- Solvent Partitioning: The crude extract is concentrated and then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. The diterpenoid glycosides are typically enriched in the n-butanol fraction.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.



- Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-phase HPLC to yield the pure compound.
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and HR-MS.

Biological Activity and Potential Applications

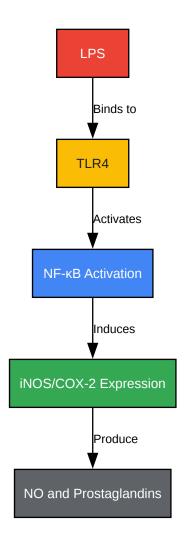
Currently, there is a lack of specific studies on the biological activities of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**. However, numerous other ent-kaurane diterpenoids isolated from various plants, including those from the Pteris genus, have been reported to possess anti-inflammatory and cytotoxic properties.

Proposed Protocol for In Vitro Anti-Inflammatory Activity Screening

Based on methodologies used for similar compounds, the following protocol can be used to assess the anti-inflammatory potential of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**.

Signaling Pathway for LPS-induced Inflammation





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Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Cell Culture and Treatment:

- Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** for **1-2** hours.
- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test):



- After the incubation period with LPS, collect the cell culture supernatant.
- Measure the amount of nitrite, a stable product of NO, using the Griess reagent.
- A decrease in nitrite levels in treated cells compared to LPS-only treated cells indicates inhibition of NO production.

Cytokine Measurement (ELISA):

- Measure the levels of pro-inflammatory cytokines such as TNF- α and IL-6 in the cell culture supernatant using specific ELISA kits.
- A reduction in cytokine levels indicates an anti-inflammatory effect.

Cell Viability Assay (MTT or similar):

 Perform a cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Disclaimer

This document is intended for informational purposes for research and development applications. The provided protocols are general guidelines and may require optimization for specific laboratory conditions and equipment. All handling of chemical reagents should be performed in accordance with standard laboratory safety procedures.

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